molecular formula C6H15N3O B13162683 1-Ethyl-2-hydroxy-1-propylguanidine

1-Ethyl-2-hydroxy-1-propylguanidine

Cat. No.: B13162683
M. Wt: 145.20 g/mol
InChI Key: LFTZJAKXJITMHT-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydroxy-1-propylguanidine is an organic compound with the molecular formula C6H15N3O It is a guanidine derivative, characterized by the presence of an ethyl group, a hydroxy group, and a propyl group attached to the guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-hydroxy-1-propylguanidine can be synthesized through the reaction of an amine with an activated guanidine precursor. Commonly used guanidine precursors include thiourea derivatives and S-methylisothiourea. The reaction typically involves coupling reagents or metal-catalyzed guanidylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-hydroxy-1-propylguanidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted guanidines with various functional groups.

Scientific Research Applications

1-Ethyl-2-hydroxy-1-propylguanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-hydroxy-1-propylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including enzyme inhibition and alteration of cellular pathways .

Comparison with Similar Compounds

  • 1-Ethyl-2-hydroxy-1-propylamine
  • 1-Ethyl-2-hydroxy-1-propylurea
  • 1-Ethyl-2-hydroxy-1-propylthiourea

Comparison: 1-Ethyl-2-hydroxy-1-propylguanidine is unique due to its guanidine core, which imparts high basicity and the ability to form multiple hydrogen bonds. This makes it more versatile in biological applications compared to its analogs like 1-Ethyl-2-hydroxy-1-propylamine, which lacks the guanidine functionality .

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

1-ethyl-2-hydroxy-1-propylguanidine

InChI

InChI=1S/C6H15N3O/c1-3-5-9(4-2)6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8)

InChI Key

LFTZJAKXJITMHT-UHFFFAOYSA-N

Isomeric SMILES

CCCN(CC)/C(=N/O)/N

Canonical SMILES

CCCN(CC)C(=NO)N

Origin of Product

United States

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